
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide, also known as HMN-176, is a chemical compound that has been extensively studied for its potential therapeutic applications. HMN-176 belongs to the class of quinoline-based compounds and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide involves the inhibition of tubulin polymerization, which is critical for cell division and growth. By inhibiting tubulin polymerization, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide can induce cell cycle arrest and ultimately lead to cell death in cancer cells. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has also been shown to inhibit the accumulation of beta-amyloid proteins in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide have been extensively studied. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the accumulation of beta-amyloid proteins in the brain. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has also been shown to possess anti-inflammatory properties, which may be beneficial in treating various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide in lab experiments is its potent anti-tumor properties, which make it a promising candidate for cancer therapy. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is its potential toxicity, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide. One potential direction is the development of more potent derivatives of the compound, which may have greater anti-tumor and anti-inflammatory properties. Additionally, further studies are needed to determine the optimal dosage and administration route for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide in clinical settings. Finally, more research is needed to fully understand the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide and its potential therapeutic applications.
Métodos De Síntesis
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-hydroxy-6-methylquinoline with 3-nitrobenzoyl chloride and m-tolylmethylamine. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-tumor properties and has been investigated as a potential treatment for various types of cancer, including breast, lung, and colon cancer. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-5-3-7-21(12-16)27(25(30)18-6-4-8-22(14-18)28(31)32)15-20-13-19-11-17(2)9-10-23(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTUFHKTUAUYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

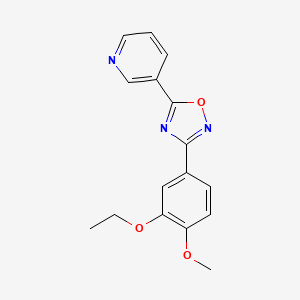



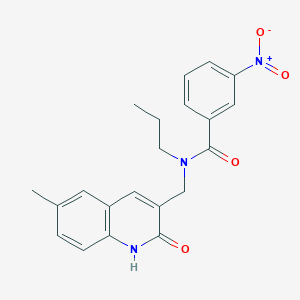
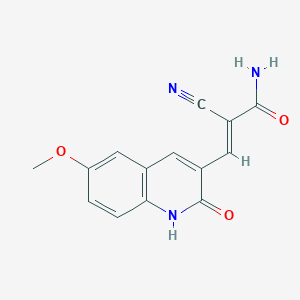
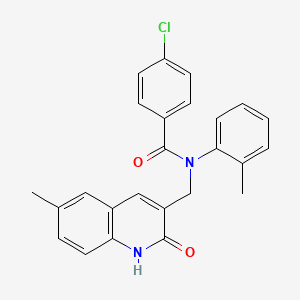
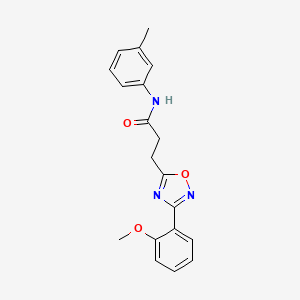
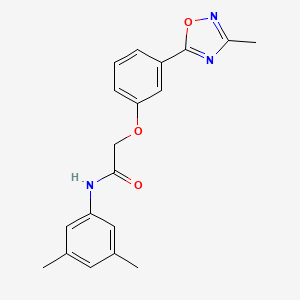
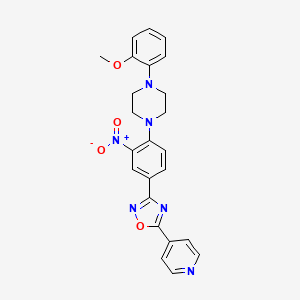
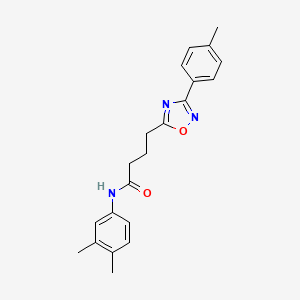

![4-chloro-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688617.png)
